molecular formula C16H16ClN3O B11180957 6-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

6-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11180957
M. Wt: 301.77 g/mol
InChI Key: OGFNCVYUWINOIM-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring fused to a pyrimidine ring, contributes to its potential as a pharmacologically active molecule.

Preparation Methods

The synthesis of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For example, the reaction may involve the use of 3-aminopyrazole and a suitable aldehyde or ketone, followed by cyclization and chlorination steps . Industrial production methods often optimize these steps for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Scientific Research Applications

6-Chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their substituents and biological activities. For example:

The uniqueness of 6-chloro-2-methyl-3-phenyl-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

6-chloro-2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H16ClN3O/c1-3-7-12-14(17)16(21)20-15(18-12)13(10(2)19-20)11-8-5-4-6-9-11/h4-6,8-9,19H,3,7H2,1-2H3

InChI Key

OGFNCVYUWINOIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3)Cl

Origin of Product

United States

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